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An In-depth Technical Guide to the Electronic Structure of GdNi Alloys

Introduction

Intermetallic alloys composed of rare-earth (R) and transition metals (T) are the subject of
extensive research due to their fascinating magnetic properties and potential for technological
applications, such as magnetic refrigeration. The GdNi alloy system, in particular, exhibits a
significant magnetocaloric effect, making a thorough understanding of its electronic structure
crucial for optimizing its performance and discovering new materials. GdNi is a ferrimagnetic
material with a Curie temperature (TC) of 69 K.[1][2] This guide provides a detailed overview of
the experimental and theoretical methodologies used to investigate the electronic structure of
GdNi alloys and presents the key findings that challenge traditional models of charge transfer
in R-T compounds.

Theoretical Framework

The electronic properties of GdNi alloys are governed by the interplay between the localized
Gd 4f electrons and the more itinerant Ni 3d electrons. Strong electron correlation effects,
particularly within the Gd 4f shell, necessitate sophisticated theoretical approaches beyond
standard electronic structure calculations.

Density Functional Theory (DFT+U)

Spin-polarized Density Functional Theory (DFT) is a powerful computational method for
investigating the electronic band structure and magnetic properties of materials.[3][4][5] For
systems with strongly correlated electrons, such as the 4f electrons in Gadolinium, the standard
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DFT approximations (like LDA or GGA) can be insufficient. The DFT+U method is therefore
employed, which incorporates an on-site Coulomb interaction parameter (U) to better describe
the localization of these electrons.[3][6] This approach allows for accurate calculation of the
partial density of states (PDOS), which reveals the contribution of Gd 4f, Gd 5d, and Ni 3d
states to the overall electronic structure.[3]

Atomic Multiplet and Cluster Model Calculations

Interpreting X-ray absorption (XAS) and photoemission spectra often requires theoretical
modeling.

e Atomic Multiplet Calculations: These calculations are used to simulate spectra arising from
localized electrons, such as the Gd 4f shell. By considering the intra-atomic interactions and
selection rules, they can accurately reproduce the complex multiplet structures observed in
Gd M4,5-edge XAS and various core-level photoemission spectra.[1][2][7]

» Cluster Model Calculations: To account for the hybridization between the transition metal and
its neighboring atoms, cluster model calculations are used. For GdNi, a model considering a
Ni ion and its nearest-neighbor Gd atoms is employed to simulate the Ni L2,3-edge XAS
spectra, providing insights into the Ni 3d electron count and the degree of hybridization.[1][2]

Experimental Protocols

A combination of bulk-sensitive spectroscopic techniques is required to obtain a
comprehensive picture of the electronic structure of GdNi alloys.

Hard X-ray Photoemission Spectroscopy (HAXPES)

HAXPES is a powerful, bulk-sensitive technique for probing the occupied electronic states of a
material.[2]

o Sample Preparation: Polycrystalline GdNi alloy samples are typically prepared by arc-melting
stoichiometric amounts of high-purity Gd and Ni in an argon atmosphere. To ensure a clean
surface for measurement, the samples are fractured in-situ within the ultra-high vacuum
(UHV) chamber of the spectrometer.[8][9]
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e Instrumentation: Measurements are performed at a synchrotron radiation facility.
Monochromatized hard X-rays (typically 6-8 keV) are used as the excitation source.

o Data Acquisition: Photoelectrons are collected and their kinetic energy is measured by a
high-resolution hemispherical electron analyzer. Valence band spectra are recorded from the
Fermi level to higher binding energies, while core-level spectra are measured for specific
elements (e.g., Gd 4d, 4f, 5p; Ni 2p, 3s).[7] Measurements are often conducted at low
temperatures (e.g., 80 K) to minimize thermal broadening.[2][7]

X-ray Absorption Spectroscopy (XAS) and X-ray
Magnetic Circular Dichroism (XMCD)

XAS probes the unoccupied electronic states by exciting a core electron to an empty state
above the Fermi level.[10] XMCD, which is the difference in absorption of left- and right-
circularly polarized X-rays in a magnetic field, provides element-specific information about the
magnetic moments.

o Sample Preparation: Similar to HAXPES, samples are cleaned in-situ in a UHV chamber to
remove surface oxides and contaminants.

 Instrumentation: The experiments are conducted at a synchrotron beamline. The XAS
spectra are typically recorded in the total electron yield (TEY) mode, which is surface-
sensitive but provides a high signal-to-noise ratio.

o Data Acquisition: For XMCD, the sample is cooled to a temperature well below its Curie
temperature (e.g., 25 K for GdNi) and subjected to a strong magnetic field (e.g., 1.5 T).[1]
XAS and XMCD spectra are recorded at the relevant absorption edges, such as the Gd
M4,5-edges (3d — 4f transitions) and the Ni L2,3-edges (2p — 3d transitions).[1][2]

Results and Discussion

The combined experimental and theoretical investigation of GdNi alloys has yielded a
consistent picture of their electronic structure.

Valence Band and Density of States
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HAXPES measurements of the GdNi valence band are crucial for understanding the character
of the states near the Fermi level (EF).

The spectra clearly show that the Ni 3d-dominated states are located at the Fermi level and
extend to about 4 eV binding energy.[1][2] This directly confirms that the Ni 3d band is
partially filled.[1][2]

In contrast, the Gd 4f states appear as a sharp, localized peak at a much higher binding
energy (around 8-9 eV), far from the Fermi level.[1][7]

These findings contradict the simple charge-transfer model, which would predict a fully
occupied Ni 3d band resulting from the transfer of electrons from Gd to Ni.[1][2][7] DFT+U
calculations support this picture, showing a significant density of Ni 3d states at EF and
localized Gd 4f states at higher binding energy.[3]

Core-Level and Absorption Spectra

Analysis of core-level spectra provides detailed information about the elemental and magnetic

states.

Gd M4,5-edge XAS/XMCD: The shape of the Gd M4,5-edge XAS is well-reproduced by
atomic multiplet calculations assuming a trivalent Gd3+ state (4f7 configuration).[1][2] The
corresponding XMCD spectrum is consistent with a ground state of S=7/2 and L=0,
confirming the localized, high-moment character of the Gd 4f electrons.[1]

Ni L2,3-edge XAS/XMCD: Cluster model calculations used to analyze the Ni L2,3-edge XAS
indicate that Ni is effectively divalent in GdNi, with a d-electron count of approximately 8.57.
[1][2] This points to strong hybridization between the Ni 3d and Gd states.[1][2] XMCD
results show that the Ni moments are aligned antiferromagnetically with the much larger Gd
moments, confirming the ferrimagnetic nature of the alloy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from experimental and
theoretical investigations of GdNi alloys.

Table 1: General Properties of GdNi Alloy
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Property Value Reference
Crystal Structure Orthorhombic (CrB-type) [1]

Space Group Cmcm [1]

Curie Temperature (TC) 69 K [11[2]

| Magnetic Ordering | Ferrimagnetic |[1] |

Table 2: Key Features from Hard X-ray Photoemission Spectroscopy (HAXPES) of GdNi

Binding Energy

Spectral Feature (eV) Description Reference
e
. Partially filled band
Ni 3d band 0-4 _ [1][2]
at the Fermi level
] Localized states far
Gd 4f multiplet ~8.5 _ [11[2]
from the Fermi level
Gd 5p3/2 20.19, 20.79 Multiplet peaks [7]
Gd 5p1/2 24.89, 27.16 Broad multiplet peaks [7]
Gd 4d ~142 Core level [7]
| Gd 4p3/2 | 271.5 | Core level with multiplet features |[7] |
Table 3: Element-Specific Magnetic Moments in GdNi
Gd Moment Ni Moment
Method Reference
(uBlatom) (uBlatom)
XMCD Sum Rules ~7 (total) -0.3 (orbital+spin) [1]

| DFT/Band Structure | 7.0 (spin) | -0.3 (spin) |[1] |

Visualizations
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The following diagrams illustrate the workflow and logical connections in the study of GdNi

alloys.

Sample Preparation

Arc-Melting of
Gd and Ni

In-situ Fracture
/ Sputter Cleaning

Expprimental Piobes Theoretical Modeling

XAS /| XMCD : ;
HAXPES - | | Atomic Multiplet & .
(Occupied States) (Uré?(ﬁ:g;iiissrges Cluster Models DIPTEAL CelEll s

Dgta Analysis & Interpretatjon

. . Density of States
Spectral Analysis Magnetic Moments (DOS, PDOS)

Electronic Structure
Model

Click to download full resolution via product page

Caption: Combined experimental and theoretical workflow for investigating GdNi alloys.
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Caption: Relationship between electronic states, probes, and derived information.

Conclusion

The electronic structure of GdNi alloys is characterized by a complex interplay of localized and
itinerant electrons with strong correlation effects. A combination of bulk-sensitive
spectroscopies and advanced theoretical modeling has revealed that:

o The Ni 3d band is partially filled and strongly hybridized with Gd states, with significant
density of states at the Fermi level.[1][2]

o The Gd 4f electrons are highly localized, consistent with a stable Gd3+ configuration, and
are responsible for the large magnetic moment of the alloy.[1][2]

e The simple model of electron charge transfer from the rare-earth to the transition metal is not
valid for GdNi.[1][2][7]

o GdNi is a strongly correlated charge-transfer metal.[1][2]
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This detailed understanding provides a solid foundation for the rational design and
development of new rare-earth-based intermetallic alloys for applications in areas such as
magnetic cooling technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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